2-(2-Cyclopentylethyl)pyrrolidine hydrochloride

Description

Structural Definition and Nomenclature

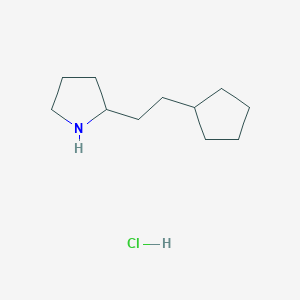

2-(2-Cyclopentylethyl)pyrrolidine hydrochloride exhibits a complex molecular architecture that exemplifies the sophisticated structural possibilities within pyrrolidine chemistry. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, describing a pyrrolidine ring system substituted at the 2-position with a 2-cyclopentylethyl chain. The molecular structure consists of a five-membered saturated heterocycle containing one nitrogen atom, characteristic of all pyrrolidine derivatives, with the distinctive feature being the ethylene linker connecting the pyrrolidine ring to a cyclopentyl group. This structural arrangement creates a molecular framework with significant three-dimensional complexity, contributing to the compound's unique physicochemical properties and potential biological activities.

The nomenclature of this compound reflects its hierarchical structural organization, where the pyrrolidine core serves as the parent structure, and the cyclopentylethyl substituent represents a branched alkyl chain modification. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, a common practice in pharmaceutical chemistry to improve compound stability and solubility characteristics. The Chemical Abstracts Service registry number 1421602-09-6 provides a unique identifier for this specific molecular entity, facilitating accurate communication and database searching within the scientific community. The compound's molecular formula C₁₁H₂₂ClN indicates the presence of eleven carbon atoms, twenty-two hydrogen atoms, one chlorine atom, and one nitrogen atom, reflecting the complex organic structure with both saturated ring systems and linear alkyl components.

Table 1: Structural and Physical Properties of this compound

Historical Context of Pyrrolidine Derivatives in Chemical Research

The historical development of pyrrolidine chemistry traces back to fundamental discoveries in heterocyclic chemistry, where pyrrolidine itself was first identified as tetrahydropyrrole, establishing the foundation for subsequent derivative synthesis. Pyrrolidine, with its molecular formula (CH₂)₄NH, emerged as a crucial building block in organic synthesis due to its unique structural properties, including its basicity, water solubility, and characteristic amine functionality. The industrial production methods for pyrrolidine were established through the reaction of 1,4-butanediol with ammonia under elevated temperature and pressure conditions in the presence of cobalt and nickel oxide catalysts, demonstrating the importance of this heterocycle in commercial chemical manufacturing.

The evolution of pyrrolidine derivative synthesis has been marked by significant advances in synthetic methodologies, particularly in the development of highly substituted pyrrolidine libraries for pharmaceutical applications. Research conducted in the early 2000s demonstrated the feasibility of producing complex pyrrolidine derivatives through both solid-phase and solution-phase synthesis approaches, utilizing sophisticated bicyclic beta-lactam scaffolds as starting materials. These methodological advances enabled the creation of drug-like compounds with high structural complexity achievable in relatively few synthetic steps, typically requiring only four to six transformations. The selection criteria for compound synthesis evolved to incorporate computational filtering of large virtual combinatorial chemical spaces, representing a paradigm shift toward more rational drug design approaches.

Recent developments in pyrrolidine chemistry have emphasized the construction of chiral pyrrolidine libraries using advanced synthetic protocols, including continuous flow methodologies that enable rapid and scalable production. These technological advances have achieved remarkable efficiency, with diastereoselective synthesis protocols capable of producing functionalized pyrrolidines in yields up to 87% within reaction times as short as 150 seconds. The implementation of microfluidic reactor systems has further enhanced the scalability of pyrrolidine synthesis, achieving throughput rates of 7.45 grams per hour, suggesting significant potential for large-scale pharmaceutical manufacturing applications. The historical trajectory of pyrrolidine research demonstrates a clear evolution from fundamental heterocyclic chemistry toward sophisticated, application-driven synthetic methodologies.

Significance in Heterocyclic Chemistry

Pyrrolidine derivatives occupy a position of fundamental importance within heterocyclic chemistry due to their unique combination of structural features that distinguish them from other nitrogen-containing ring systems. The five-membered saturated nature of the pyrrolidine ring confers distinctive physicochemical properties, including enhanced hydrophilicity, significant basicity, and structural rigidity that contributes to specific three-dimensional molecular architectures. These characteristics arise from the sp³-hybridization of carbon atoms within the ring system, which enables efficient exploration of pharmacophore space and contributes significantly to molecular stereochemistry. The non-planarity of the pyrrolidine ring, resulting from a phenomenon known as pseudorotation, provides increased three-dimensional coverage compared to planar aromatic systems, making pyrrolidine scaffolds particularly valuable in medicinal chemistry applications.

The significance of pyrrolidine in heterocyclic chemistry extends beyond its structural properties to encompass its role as a versatile building block for complex molecular construction. Heterocyclic compounds, which contain at least one heteroatom within a cyclic ring structure, represent more than 85% of all biologically active chemical entities, highlighting the central importance of heterocycles in modern drug design. The pyrrolidine ring system contributes to this statistical dominance through its presence in numerous natural products, including essential biomolecules such as the amino acids proline and hydroxyproline, as well as alkaloids like nicotine and hygrine. The electronic properties conferred by the nitrogen heteroatom create distinctive reactivity patterns and physicochemical characteristics that prove essential for biological activity and molecular recognition processes.

The structural versatility of pyrrolidine derivatives manifests in their capacity for extensive chemical modification, enabling the synthesis of compounds with diverse substitution patterns and stereochemical arrangements. Recent research has demonstrated that substitutions at specific positions, particularly the N1, 3rd, and 5th positions of the pyrrolidine ring, offer significant opportunities for optimizing biological activity and enhancing target-specific molecular interactions. This positional selectivity in functionalization allows medicinal chemists to fine-tune molecular properties systematically, adjusting parameters such as solubility, lipophilicity, polarity, and hydrogen bonding capacity to optimize absorption, distribution, metabolism, excretion, and toxicity properties. The stereogenicity of carbon atoms within the pyrrolidine ring system creates additional opportunities for controlling biological activity through stereoisomerism, where different spatial orientations of substituents can lead to dramatically different biological profiles due to enantioselective protein binding.

Table 2: Comparative Analysis of Pyrrolidine vs. Related Heterocycles

Position within Pyrrolidine-Based Compound Libraries

This compound represents a sophisticated example of structural complexity achievable within modern pyrrolidine-based compound libraries, demonstrating the advanced state of heterocyclic chemistry in contemporary pharmaceutical research. The compound's position within these libraries reflects the evolution of synthetic strategies toward creating highly functionalized pyrrolidine derivatives that combine multiple structural elements to achieve specific physicochemical and potentially biological properties. Modern compound libraries have moved beyond simple substitution patterns to incorporate complex substituents such as the cyclopentylethyl group found in this molecule, which introduces additional conformational flexibility and three-dimensional complexity that enhances the exploration of chemical space.

The strategic importance of this compound within pyrrolidine libraries lies in its representation of advanced synthetic methodology capabilities, particularly those involving the construction of compounds with multiple ring systems and extended alkyl chains. Recent advances in continuous flow synthesis protocols have enabled the rapid production of such complex pyrrolidine derivatives with high diastereocontrol and excellent yields, making previously challenging molecular architectures readily accessible for library construction. The cyclopentylethyl substituent exemplifies the type of structural modification that can be efficiently introduced using modern synthetic techniques, creating compounds that would have been prohibitively difficult to synthesize using traditional batch methodologies.

The compound's significance within contemporary compound libraries extends to its potential role as a synthetic intermediate or building block for even more complex molecular structures. The presence of the secondary amine functionality within the pyrrolidine ring, combined with the hydrocarbon framework of the cyclopentylethyl substituent, provides multiple sites for further functionalization and derivatization. This structural versatility positions the compound as a valuable scaffold for the development of focused libraries targeting specific biological pathways or molecular targets. The increasing emphasis on three-dimensional molecular complexity in drug discovery has elevated the importance of compounds like this compound, which offer significant conformational diversity and the potential for selective protein binding through specific spatial arrangements.

Recent research in pyrrolidine-based drug discovery has emphasized the importance of compounds that can provide dual functionality or target multiple pathological pathways simultaneously. The structural complexity of this compound positions it well within this paradigm, as the combination of the pyrrolidine core with the extended cyclopentylethyl chain creates opportunities for multiple molecular interactions. The compound represents an example of how modern medicinal chemistry approaches leverage the inherent versatility of the pyrrolidine scaffold to create molecules with enhanced three-dimensional complexity and potentially improved biological activity profiles. The systematic exploration of such structurally diverse pyrrolidine derivatives continues to drive innovation in heterocyclic chemistry and pharmaceutical research, demonstrating the ongoing importance of this molecular class in contemporary chemical sciences.

Propriétés

IUPAC Name |

2-(2-cyclopentylethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)7-8-11-6-3-9-12-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQGEUOIGGYXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421602-09-6 | |

| Record name | Pyrrolidine, 2-(2-cyclopentylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Preparation of 1-(2-Chloroethyl)pyrrolidine Intermediate

A critical intermediate in the synthesis is 1-(2-chloroethyl)pyrrolidine, which serves as the alkylating agent to introduce the ethyl linker to the pyrrolidine ring.

- Dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride in water.

- Neutralize with aqueous sodium hydroxide to pH 11.

- Extract with dichloromethane, wash, dry, and concentrate.

- Distill under vacuum to obtain 1-(2-chloroethyl)pyrrolidine as a colorless oil.

- Yield: 96%

- Boiling point: 115-116.5 °C (2 mm Hg)

- Characterization by ^1H NMR, ^13C NMR, and IR spectroscopy confirms structure and purity.

| Parameter | Value |

|---|---|

| Yield | 96% |

| Boiling Point | 115-116.5 °C (2 mm Hg) |

| ^1H NMR (CDCl3, 300 MHz) | δ 1.4 (4H), 2.2 (4H), 2.4 (t, 2H), 3.2 (t, 2H) ppm |

| ^13C NMR (CDCl3, 70 MHz) | δ 22.9, 41.0, 53.9, 57.2 ppm |

| IR Peaks (cm⁻¹) | 3450s, 2960s, 2690s, 1460s, 760w, 680w |

Alkylation of Pyrrolidine with Cyclopentylethyl Derivative

The next step involves alkylation of the pyrrolidine ring with the cyclopentylethyl moiety, often via nucleophilic substitution using the prepared chloroethyl intermediate or via organometallic intermediates.

- Generate a nucleophilic organolithium or Grignard reagent from cyclopentylethyl precursors.

- React with 1-(2-chloroethyl)pyrrolidine under inert atmosphere (argon) in anhydrous tetrahydrofuran (THF).

- Maintain low temperature (-78 °C) during reagent addition to control reactivity.

- Stir the reaction mixture at room temperature for extended periods (up to 18 hours).

- Hydrolyze and extract the product, followed by purification via fractional distillation under vacuum.

- Yield: Up to 82%

- Product: 2-(2-Cyclopentylethyl)pyrrolidine as a light brown oil.

- Boiling point: 219-223 °C (1.0 mm Hg)

- Characterized by ^1H NMR, ^13C NMR, IR, and mass spectrometry.

| Parameter | Value |

|---|---|

| Yield | 82% |

| Boiling Point | 219-223 °C (1.0 mm Hg) |

| ^1H NMR (CDCl3, 300 MHz) | δ 1.7 (4H), 2.5 (4H), 2.63 (4H), 3.2 (2H), 6.1 (1H), 7.0-7.4 (4H) ppm |

| ^13C NMR (CDCl3, 75 MHz) | δ 23.7, 27.8, 37.9, 54.4, 55.3, 119.0, 124.2, 124.7, 124.9, 126.4, 142.7, 144.4, 145.4 ppm |

| IR Peaks (cm⁻¹) | 3070w, 3020w, 2960s, 2790s, 1457m, 1400w, 1350w, 1150w |

Conversion to Hydrochloride Salt

To obtain the hydrochloride salt form, the free base is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, leading to precipitation or crystallization of the hydrochloride salt.

- Dissolve the free base in an appropriate solvent (e.g., ethanol or ether).

- Add an equimolar amount of HCl gas or concentrated hydrochloric acid.

- Stir to allow salt formation.

- Isolate the hydrochloride salt by filtration or crystallization.

- Dry under vacuum.

This step enhances the compound’s stability, solubility in water, and facilitates handling.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of 1-(2-chloroethyl)pyrrolidine | Neutralization, extraction, vacuum distillation | 96 | Colorless oil, characterized by NMR/IR |

| Alkylation with cyclopentylethyl group | Organolithium/Grignard, THF, -78 °C to RT | 82 | Light brown oil, purified by distillation |

| Conversion to hydrochloride salt | HCl addition in solvent, crystallization | Not specified | Enhances stability and solubility |

Research Findings and Analytical Data

- NMR Spectroscopy: Detailed ^1H and ^13C NMR spectra confirm the substitution pattern and purity of intermediates and final products.

- IR Spectroscopy: Characteristic peaks for C-N stretching, alkyl chains, and hydrochloride salt formation are observed.

- Mass Spectrometry: FAB-MS confirms molecular weights and fragmentation consistent with the expected structures.

- Purity and Yield: High yields are reported for key steps, with careful control of reaction conditions to minimize side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Cyclopentylethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: New pyrrolidine derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

The compound is primarily investigated for its potential as a therapeutic agent. Some notable applications include:

- JAK Inhibitors : Research indicates that derivatives similar to 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride are being explored as inhibitors of Janus Kinase (JAK) family proteins, which play critical roles in inflammatory and autoimmune diseases. These compounds may offer new avenues for treating conditions like rheumatoid arthritis and psoriasis .

- Neuroprotective Agents : Compounds with similar structures have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The ability to cross the blood-brain barrier makes such compounds suitable candidates for further research in neuropharmacology.

- Anticancer Activity : Preliminary studies suggest that pyrrolidine derivatives can exhibit anticancer properties by inhibiting specific cancer cell lines. Research into structure-activity relationships (SAR) has shown that modifications to the pyrrolidine ring can enhance potency against various cancer types .

The biological activity of this compound is likely linked to its interaction with various biological targets:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in cellular signaling pathways, which could be relevant for both cancer therapy and inflammation control.

Case Study 1: JAK Inhibition

A study highlighted the synthesis of novel pyrrolidine derivatives that demonstrated significant inhibition of JAK enzymes. The findings suggested that these compounds could serve as leads for developing new JAK inhibitors, with potential applications in treating autoimmune diseases .

Case Study 2: Cancer Cell Line Testing

In vitro testing of pyrrolidine derivatives against various cancer cell lines revealed promising results, particularly in inhibiting growth in lung and cervical cancer cells. The most effective compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating a strong potential for further development .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations:

- Synthetic Utility : Fluorinated (e.g., difluorocyclobutyl ) and halogenated (e.g., chlorofluorophenyl ) analogs are tailored for specific applications, such as fluorinated drug candidates or radioligands.

- Stability : Aliphatic substituents (cyclopentylethyl, chloroethyl) may exhibit greater hydrolytic stability compared to reactive groups like chloroethyl, which require nitrogen storage .

Pricing and Availability

- The target compound (€629/50 mg) is significantly costlier than other pyrrolidine derivatives, such as ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide (€542/50 mg) . This disparity may reflect synthetic complexity or niche demand.

- Discontinued products like 2-(3,3-difluorocyclobutyl)pyrrolidine HCl highlight challenges in scalability or stability for certain substituents.

Activité Biologique

2-(2-Cyclopentylethyl)pyrrolidine hydrochloride, with the molecular formula C₁₁H₂₂ClN and CAS number 1421602-09-6, is a pyrrolidine derivative notable for its structural uniqueness due to the cyclopentylethyl substitution. This compound has garnered interest in medicinal chemistry for its potential biological activities, although comprehensive studies on its specific mechanisms and effects are still limited.

The hydrochloride form of 2-(2-Cyclopentylethyl)pyrrolidine enhances its solubility in aqueous solutions, making it suitable for various laboratory and pharmaceutical applications. The compound is characterized by a purity level of at least 95%, which is critical for research and industrial use.

Currently, there is no detailed information available regarding the specific mechanism of action for this compound. However, it is essential to explore its interactions with biological targets to understand its therapeutic potential. The pyrrolidine ring structure is known for various biological activities in related compounds, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Properties

Pyrrolidine derivatives have been extensively studied for their antimicrobial properties. While specific data on this compound is sparse, related compounds have shown significant activity against various pathogens. For instance:

- Pyrrolidine Derivatives : Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low micromolar range .

Anticancer Activity

Research on pyrrolidine derivatives indicates potential anticancer properties. A review highlighted that several pyrrolidine-based compounds exhibited cytotoxic effects against multiple cancer cell lines, including lung and ovarian cancers . The unique substituents on the pyrrolidine ring may influence these activities, suggesting that this compound could also possess similar properties.

Other Biological Activities

Pyrrolidine compounds are also investigated for their roles in:

- Cholinesterase Inhibition : Some derivatives act as inhibitors of acetylcholinesterase (AChE), which is crucial in neuropharmacology.

- Carbonic Anhydrase Inhibition : This activity can be relevant in treating conditions like glaucoma and epilepsy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(2-Cyclopentylethyl)pyrrolidine hydrochloride | Pyrrolidine derivative | Different substitution pattern |

| N-Methylpyrrolidine | Pyrrolidine derivative | Methyl substitution on nitrogen |

| 1-Methylpyrrolidine | Pyrrolidine derivative | Methyl group at the first position |

The structural uniqueness of this compound may impart distinct pharmacological properties compared to other pyrrolidine derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-(2-cyclopentylethyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

-

Methodology : Begin with a retrosynthetic analysis to identify key intermediates, such as cyclopentyl ethylamine and pyrrolidine derivatives. Use orthogonal experimental design (e.g., Taguchi or Plackett-Burman) to screen critical parameters (temperature, solvent polarity, catalyst loading). For optimization, employ response surface methodology (RSM) via software like Design Expert to model interactions between variables (e.g., pH, reaction time) and maximize yield .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24 -

Key Data : lists molecular formulas (e.g., C₉H₂₀Cl₂N₂O, CAS 1400759-50-3), suggesting the compound’s structural complexity and potential intermediates.

Q. How should researchers validate the purity of this compound after synthesis?

- Methodology : Combine chromatographic (HPLC with UV detection, GC-MS) and spectroscopic techniques (¹H/¹³C NMR). For hydrochloride salts, perform elemental analysis (C, H, N, Cl) to confirm stoichiometry. Use differential scanning calorimetry (DSC) to assess crystallinity and thermal stability.

- Reference : includes molecular weights (e.g., 243.18 g/mol), which are critical for validating purity calculations.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) to calculate electron density maps and Fukui indices for identifying reactive sites. Compare predicted activation energies with experimental kinetics (e.g., via stopped-flow spectroscopy). Validate models using benchmark datasets from similar pyrrolidine derivatives.

- Data Integration : provides structural motifs (e.g., bicyclic frameworks) that influence steric and electronic properties, guiding computational parameterization.

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?

-

Methodology : Conduct a meta-analysis to identify variability sources (e.g., cell line heterogeneity, solvent effects). Use replicated analysis (e.g., orthogonal assays like SPR and ITC) to confirm binding affinities. Apply Mendelian randomization principles (as in ) to distinguish causal effects from confounding factors.

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25 -

Case Study : highlights replicated analysis for data validation, applicable to resolving discrepancies in pharmacological studies.

Q. How does stereochemistry impact the compound’s interactions with chiral biological targets?

- Methodology : Synthesize enantiomers via asymmetric catalysis (e.g., chiral ligands or enzymes). Characterize enantiomeric excess (EE) using chiral HPLC or polarimetry. Compare binding kinetics (e.g., surface plasmon resonance) and in vitro/in vivo efficacy between enantiomers.

- Structural Insight : notes chiral centers in related compounds (e.g., (2R)-2-(3-fluorophenyl)pyrrolidine hydrochloride), emphasizing the need for stereochemical precision.

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying storage conditions?

- Methodology : Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation products via LC-MS and quantify using kinetic modeling (Arrhenius equation). Include control samples with stabilizers (e.g., antioxidants) to assess formulation impacts.

- Data Tools : ’s RSM approach can optimize storage parameters (temperature, humidity) for predictive modeling.

Q. What statistical methods are robust for analyzing dose-response relationships in preclinical studies?

- Methodology : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Apply bootstrap resampling to estimate confidence intervals for EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.

- Validation : ’s emphasis on replicated analysis ensures statistical rigor in dose-response validation.

Literature & Collaboration

Q. How to efficiently survey existing literature on pyrrolidine derivatives for hypothesis generation?

- Methodology : Use platforms like SciFinder or Reaxys with keyword filters (“pyrrolidine hydrochloride,” “cyclopentyl derivatives”). Prioritize high-impact journals and patents with mechanistic insights. Leverage ResearchGate (as in ) to identify active researchers and unpublished datasets.

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.